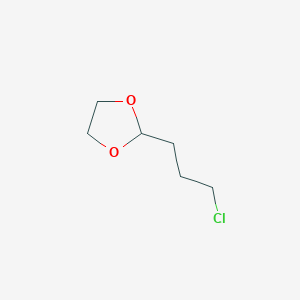

2-(3-Chloropropyl)-1,3-dioxolane

Description

Contextualization within Dioxolane Chemistry and Halogenated Organic Compounds

Dioxolanes, as cyclic acetals, are a cornerstone of protecting group strategy in organic synthesis. They are typically formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. This reversible protection is crucial for masking the reactivity of aldehydes and ketones while other parts of a molecule undergo chemical modification. The stability of the dioxolane ring to a wide range of reagents, except for aqueous acid, allows for selective reactions at other functional groups.

2-(3-Chloropropyl)-1,3-dioxolane exemplifies the utility of this class of compounds. It is effectively a "masked" form of γ-chlorobutyraldehyde. sigmaaldrich.com This masking is critical because the free aldehyde would be incompatible with many of the desired reactions involving the chloroalkyl chain.

As a halogenated organic compound, the chloro group in this compound provides a site for a variety of nucleophilic substitution reactions. The primary alkyl chloride is amenable to displacement by a wide range of nucleophiles, such as iodides, azides, cyanides, and carbanions. This reactivity allows for the facile construction of new carbon-carbon and carbon-heteroatom bonds, making it a versatile building block for elaborating molecular complexity. The presence of both the protected aldehyde and the reactive alkyl halide in a single molecule allows for a programmed, sequential introduction of different functionalities.

Historical Perspectives and Evolution of Research on this compound

While a definitive first synthesis of this compound is not readily found in seminal publications, its conceptual origin lies in well-established organic transformations. The synthesis of acetals and the chemistry of halogenated alkanes have been fundamental aspects of organic chemistry for over a century. The preparation of this specific compound is a logical extension of these principles, likely developed as a practical solution to specific synthetic challenges.

The evolution of its use mirrors the increasing complexity of synthetic targets in organic chemistry. Initially, such bifunctional reagents were likely employed in straightforward synthetic sequences. However, their true value became apparent in the context of total synthesis and the development of more sophisticated synthetic methodologies. A notable application of this compound was in the synthesis of (±)-histrionicotoxin and (±)-histrionicotoxin 235A. sigmaaldrich.com This work highlighted the utility of the compound in constructing complex alkaloid frameworks.

Research has also focused on using this compound as a precursor to other useful intermediates. For instance, it has been used in the synthesis of 4-iodobutyraldehyde, 5-iodovaleraldehyde, and the corresponding phosphonates, which are themselves valuable reagents in organic synthesis. sigmaaldrich.com This demonstrates a key aspect of its evolution: from a simple building block to a versatile platform for generating other important synthetic tools.

Significance of this compound in Contemporary Chemical Research

The significance of this compound in modern organic chemistry lies in its role as a robust and versatile bifunctional building block. nih.gov Its ability to introduce a 3-(1,3-dioxolan-2-yl)propyl moiety is central to its utility. sigmaaldrich.com This four-carbon unit, with a protected aldehyde at one end and a reactive site at the other, is a common motif in many natural products and pharmaceutically relevant molecules.

In contemporary research, the emphasis is often on efficiency and atom economy. The use of bifunctional building blocks like this compound aligns with these principles by allowing for the streamlined construction of complex molecules. It enables synthetic chemists to perform sequential reactions on a substrate, first utilizing the reactivity of the chloro group and then, at a later stage, deprotecting the aldehyde for further transformations such as Wittig reactions, reductions, or oxidations.

Furthermore, derivatives of this compound, such as 2-(3-chloropropyl)-2-methyl-1,3-dioxolane, have also found applications, for example, in the preparation of coumarin (B35378) derivatives. sigmaaldrich.cn The core structure of this compound is also found in more complex building blocks used in the synthesis of pharmaceutical intermediates. chemimpex.com The continued application of this and related structures in the synthesis of novel heterocyclic compounds underscores its enduring importance in the field. nih.govresearchgate.net

Below are tables detailing the key properties and identifiers of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁ClO₂ |

| Molecular Weight | 150.60 g/mol sigmaaldrich.com |

| Appearance | Colorless liquid labproinc.com |

| Boiling Point | 93-94 °C at 12 mmHg sigmaaldrich.com |

| Density | 1.142 g/mL at 20 °C sigmaaldrich.com |

Table 2: Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 16686-11-6 sigmaaldrich.com |

| Beilstein/REAXYS Number | 1236588 sigmaaldrich.com |

| PubChem Substance ID | 57648166 sigmaaldrich.com |

Classical and Contemporary Synthesis Routes to the 1,3-Dioxolane (B20135) Ring System

The formation of the 1,3-dioxolane ring is a cornerstone of protecting group chemistry and a key step in the synthesis of numerous complex molecules. For this compound, the most prevalent and direct method involves the reaction of a carbonyl compound with a 1,2-diol.

Acetalization and Ketalization Approaches to 1,3-Dioxolanes

The most common and industrially significant method for the synthesis of this compound is the acid-catalyzed acetalization of 4-chlorobutanal (B1267710) with ethylene glycol. iitk.ac.in This reaction serves as a method to protect the aldehyde functional group, rendering it stable to various reaction conditions under which an unprotected aldehyde would react. nih.gov

The reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid or a strong mineral acid, and often involves the removal of water to drive the equilibrium towards the formation of the acetal (B89532). nih.gov The general mechanism involves the protonation of the carbonyl oxygen of 4-chlorobutanal, followed by nucleophilic attack of one of the hydroxyl groups of ethylene glycol. Subsequent proton transfer and elimination of a water molecule generate a resonance-stabilized carbocation, which is then attacked by the second hydroxyl group of ethylene glycol. Final deprotonation yields the stable 1,3-dioxolane ring.

| Reactant 1 | Reactant 2 | Catalyst | Key Features |

| 4-Chlorobutanal | Ethylene Glycol | Acid (e.g., p-TsOH) | Reversible reaction; water removal drives to completion. |

This approach is highly efficient and provides good yields of the desired product. The resulting this compound is often described as a "masked" or protected form of 4-chlorobutanal. sigmaaldrich.com

Ring-Closing Strategies for Dioxolane Formation

While less common for the synthesis of this compound compared to direct acetalization, ring-closing strategies represent a valid theoretical approach to the formation of the 1,3-dioxolane ring. These methods typically involve the intramolecular cyclization of a suitably functionalized acyclic precursor.

One plausible, though not widely documented for this specific compound, ring-closing strategy could be an intramolecular Williamson ether synthesis-type reaction. This would necessitate a precursor containing both a hydroxyl group and a suitable leaving group in a 1,4-relationship that, upon deprotonation of the alcohol, could cyclize to form the five-membered ring. However, the direct acetalization of 4-chlorobutanal is generally more straightforward and efficient.

Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of various cyclic ethers, including dioxolanes. finechem-mirea.ru A hypothetical RCM approach to a related dioxolane system would involve a diene precursor that could undergo cyclization catalyzed by a ruthenium-based catalyst. While a versatile method, its application to the direct synthesis of this compound has not been prominently reported in the literature, likely due to the efficiency of the acetalization route.

Installation of the Chloropropyl Moiety

The introduction of the chloropropyl group can be achieved either by starting with a precursor that already contains this moiety or by modifying a pre-formed dioxolane structure.

Direct Chlorination Methods

The direct chlorination of a pre-existing alkyl-substituted dioxolane, such as 2-propyl-1,3-dioxolane, to selectively form this compound presents significant challenges. Free-radical chlorination of alkanes is notoriously difficult to control, often leading to a mixture of chlorinated products at various positions on the alkyl chain. The reactivity of the C-H bonds at the 1, 2, and 3 positions of the propyl group would likely lead to a mixture of isomers, making this a non-ideal synthetic route for obtaining the pure desired product.

While some specialized chlorination methods exist, the direct and selective terminal chlorination of the propyl group in 2-propyl-1,3-dioxolane is not a commonly reported or practical synthetic strategy.

Halogen Exchange Reactions (e.g., from bromo- or iodo-analogs)

A more viable, though indirect, method for introducing the chloro group is through a halogen exchange reaction, most notably the Finkelstein reaction. wikipedia.orgbyjus.comunacademy.com This reaction allows for the conversion of an alkyl bromide or iodide to an alkyl chloride. In this context, 2-(3-bromopropyl)-1,3-dioxolane or its iodo-analog would serve as the starting material.

The reaction is typically carried out by treating the bromo or iodo compound with an excess of a chloride salt, such as sodium chloride or lithium chloride, in a suitable polar aprotic solvent like acetone or dimethylformamide (DMF). The equilibrium is driven towards the formation of the desired chloro-derivative, often facilitated by the precipitation of the less soluble sodium bromide or iodide from the reaction mixture. wikipedia.org

| Starting Material | Reagent | Solvent | Reaction Type |

| 2-(3-Bromopropyl)-1,3-dioxolane | Sodium Chloride | Acetone/DMF | Finkelstein Reaction (SN2) |

| 2-(3-Iodopropyl)-1,3-dioxolane | Sodium Chloride | Acetone/DMF | Finkelstein Reaction (SN2) |

The bromo-analog, 2-(3-bromopropyl)-1,3-dioxolane, is commercially available, making this a feasible synthetic route. tcichemicals.comsigmaaldrich.com This method is particularly useful when the corresponding chloro-precursor is less accessible.

Nucleophilic Substitution Reactions in Precursor Synthesis

The most common and practical approach for the synthesis of this compound involves the use of a precursor that already contains the chlorine atom. The synthesis of this precursor, 4-chlorobutanal, often relies on nucleophilic substitution reactions.

A primary route to 4-chlorobutanal involves the oxidation of 4-chlorobutan-1-ol. louisville.edu This alcohol, in turn, can be synthesized from tetrahydrofuran (THF) by ring-opening with hydrogen chloride. louisville.edu This reaction proceeds via a nucleophilic attack of the chloride ion on the protonated ether.

Another potential precursor is γ-chlorobutyronitrile, which can be converted to 4-chlorobutanal via the Stephen reduction. louisville.edu This method involves the reduction of the nitrile to an imine intermediate, which is then hydrolyzed to the aldehyde. The γ-chlorobutyronitrile itself can be prepared through nucleophilic substitution, for instance, from 1-bromo-3-chloropropane.

Furthermore, 4-chlorobutanal can be synthesized from 1,1-dimethoxy-4-hydroxybutane. organic-chemistry.org The hydroxyl group is converted to a chloro group via a nucleophilic substitution reaction using triphenylphosphine and carbon tetrachloride, followed by acidic hydrolysis of the dimethyl acetal to unveil the aldehyde. organic-chemistry.org

These precursor syntheses highlight the importance of nucleophilic substitution in establishing the chloropropyl moiety prior to the formation of the dioxolane ring.

An in-depth examination of the synthetic methodologies for this compound reveals a landscape of advancing chemical techniques. This article focuses exclusively on the advanced synthesis, industrial scale-up, and green chemistry aspects pertinent to this specific compound and its analogues, adhering to a strict structural outline.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-chloropropyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPUNVFDQXYNDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338934 | |

| Record name | 2-(3-Chloropropyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16686-11-6 | |

| Record name | 2-(3-Chloropropyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 2 3 Chloropropyl 1,3 Dioxolane

Dioxolane Ring Reactivity and Stability

The 1,3-dioxolane (B20135) ring is a cyclic acetal (B89532), a functional group known for its role as a protecting group for carbonyl compounds in organic synthesis. Its stability is highly dependent on the pH of the surrounding medium.

Under acidic conditions, the 1,3-dioxolane ring of 2-(3-chloropropyl)-1,3-dioxolane undergoes hydrolysis to yield 4-chlorobutanal (B1267710) and ethylene (B1197577) glycol. This reaction is a reversible equilibrium process. chemistrysteps.com The mechanism is a classic example of acid-catalyzed acetal hydrolysis. youtube.com

The process begins with the protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst, typically a hydronium ion (H₃O⁺). libretexts.org This protonation converts a hydroxyl group into a good leaving group (water). The C-O bond cleaves, leading to the opening of the ring and the formation of a resonance-stabilized oxocarbenium ion intermediate. researchgate.net A water molecule then acts as a nucleophile, attacking the carbocation. Following a subsequent deprotonation step, a hemiacetal is formed. The process repeats with the protonation of the second oxygen atom of the original dioxolane, followed by elimination of ethylene glycol and attack by another water molecule, ultimately yielding the aldehyde.

The rate-determining step is generally considered to be the formation of the resonance-stabilized carbocation intermediate. researchgate.net The kinetics of this hydrolysis are significantly influenced by pH; the reaction rate dramatically increases as the pH decreases. researchgate.net For instance, studies on similar acetal structures show that a decrease in pH from 6.5 to 5.0 can lead to a more than 50-fold increase in the hydrolysis rate.

Table 1: Effect of pH on Hydrolysis Rate of a Ketal Moiety

| pH | Relative Hydrolysis Rate Constant (k_rel) | Half-life (t₁₂) |

| 5.0 | 1.00 | 32.3 h |

| 5.5 | 0.33 | ~97 h |

| 6.0 | 0.11 | ~291 h |

| 6.5 | 0.018 | ~1794 h |

This interactive table is based on kinetic data for a related ketal structure, illustrating the dramatic decrease in hydrolysis rate with increasing pH. The trend is representative of the behavior of acetals like this compound. researchgate.net

In contrast to their lability in acidic media, dioxolanes are notably stable under neutral and basic conditions. organic-chemistry.orgresearchgate.net This stability is a key reason for their widespread use as protecting groups for aldehydes and ketones during syntheses that involve basic reagents, nucleophiles, or hydrides. organic-chemistry.org

The stability arises because the mechanism for cleavage requires an initial protonation step to convert one of the ring's oxygen atoms into a viable leaving group. In basic or neutral solutions, there is no sufficient source of protons to initiate this activation. The hydroxide ion (OH⁻) or other bases are not strong enough electrophiles to attack the carbon atom of the acetal, and the alkoxide leaving groups that would be generated are strong bases, making them poor leaving groups. Consequently, the dioxolane ring remains intact under these conditions.

Reactivity of the Chloropropyl Side Chain

The chloropropyl side chain features a primary alkyl chloride, which is susceptible to nucleophilic substitution reactions. The specific pathway, either Sₙ1 (Substitution Nucleophilic Unimolecular) or Sₙ2 (Substitution Nucleophilic Bimolecular), is determined by factors such as the structure of the substrate, the nature of the nucleophile, and the solvent. libretexts.org For a primary alkyl halide like the one in this compound, the Sₙ2 mechanism is strongly favored. libretexts.orgmasterorganicchemistry.com

The Sₙ1 pathway involves the formation of a carbocation intermediate, but a primary carbocation is highly unstable and thus energetically unfavorable. masterorganicchemistry.com Conversely, the primary carbon center is relatively unhindered sterically, allowing for easy backside attack by a nucleophile, which is the hallmark of the Sₙ2 mechanism. masterorganicchemistry.comrammohancollege.ac.in

Table 2: Comparison of Sₙ1 and Sₙ2 Reaction Pathways

| Feature | Sₙ1 Pathway | Sₙ2 Pathway |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two or more steps; carbocation intermediate | One concerted step; transition state |

| Substrate Preference | 3° > 2° > 1° | Methyl > 1° > 2° |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Stereochemistry | Racemization | Inversion of configuration |

| Solvent Preference | Polar protic | Polar aprotic |

This interactive table summarizes the key differences between the Sₙ1 and Sₙ2 mechanisms. The primary nature of the chloropropyl group in this compound favors the Sₙ2 pathway. libretexts.org

Given the primary nature of the alkyl chloride, its reactions proceed via the Sₙ2 pathway. reddit.com This involves a single, concerted step where the nucleophile attacks the carbon atom bonded to the chlorine atom from the backside, while the chloride ion simultaneously departs as the leaving group. gacariyalur.ac.in

Oxygen nucleophiles, such as alkoxides (RO⁻), are strong nucleophiles that readily react with this compound in an Sₙ2 fashion. For example, reaction with sodium methoxide (NaOCH₃) would involve the methoxide ion attacking the carbon atom bearing the chlorine. This backside attack leads to the formation of a new carbon-oxygen bond and the displacement of the chloride ion, resulting in the formation of 2-(3-methoxypropyl)-1,3-dioxolane. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the alkoxide.

Nitrogen-based nucleophiles also react efficiently with the chloropropyl side chain via an Sₙ2 mechanism. reddit.com

Amines : Primary or secondary amines can act as nucleophiles to displace the chloride, forming a new carbon-nitrogen bond. For example, reaction with ammonia or a primary amine would yield the corresponding primary or secondary amine derivative after a deprotonation step. However, the initial product is an ammonium salt, and over-alkylation can sometimes be a side reaction, leading to mixtures of products. libretexts.org

Azides : The azide ion (N₃⁻) is an excellent nucleophile for Sₙ2 reactions. masterorganicchemistry.com It reacts cleanly with primary alkyl halides like this compound to form 2-(3-azidopropyl)-1,3-dioxolane. This reaction is highly efficient and avoids the issue of over-alkylation seen with amines. libretexts.org The resulting alkyl azide can then be readily reduced to the corresponding primary amine if desired. libretexts.orgmasterorganicchemistry.com

Nucleophilic Substitution Reactions (S<sub>N</sub>1 and S<sub>N</sub>2 Pathways)

Displacement with Sulfur Nucleophiles (e.g., thiols)

The displacement of the chloride in this compound by sulfur nucleophiles, such as thiols, typically proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. gacariyalur.ac.in This is characteristic of primary alkyl halides. In this one-step concerted reaction, the nucleophile attacks the carbon atom bearing the chlorine from the side opposite to the carbon-chlorine bond, referred to as a "backside attack". ucsd.edu

The mechanism involves a single transition state where the bond between the sulfur nucleophile and the carbon atom is forming concurrently as the bond between the carbon and the chlorine leaving group is breaking. gacariyalur.ac.inucsd.edu The rate of this reaction is second-order, as it is dependent on the concentration of both the alkyl halide substrate and the thiol nucleophile. youtube.com The use of a base is typically required to deprotonate the thiol (R-SH) to form the more potent thiolate anion (R-S⁻), which serves as the active nucleophile. The resulting product is a thioether, with the dioxolane moiety remaining intact.

Key Mechanistic Steps:

Deprotonation of Thiol: A base removes the acidic proton from the thiol to generate a highly nucleophilic thiolate anion.

Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom attached to the chlorine.

Transition State: A five-coordinate transition state is formed where the S-C bond is partially formed and the C-Cl bond is partially broken.

Product Formation: The chloride ion is expelled as the leaving group, and the new C-S bond is fully formed, resulting in the thioether product.

Displacement with Carbon Nucleophiles (e.g., Grignard reagents, organolithium compounds)

Carbon nucleophiles, particularly organometallic reagents like Grignard (R-Mg-X) and organolithium (R-Li) compounds, are powerful reagents for forming new carbon-carbon bonds. sigmaaldrich.comlibretexts.org Due to the highly polar nature of the carbon-metal bond, the carbon atom is strongly nucleophilic and also highly basic. wikipedia.orgyoutube.com When reacting with a primary alkyl halide such as this compound, these reagents also favor an Sₙ2 pathway. wikipedia.org

The reaction involves the direct attack of the carbanionic carbon from the organometallic reagent on the electrophilic carbon bearing the chlorine atom, displacing the chloride ion in a single, concerted step. libretexts.org However, the high basicity of these reagents can lead to competing elimination reactions, particularly if the substrate is sterically hindered or a strong, bulky base is used. adichemistry.com For a primary halide like this compound, substitution is generally the major pathway. lumenlearning.com

It is crucial that the reaction is conducted under anhydrous conditions, as both Grignard and organolithium reagents react readily with protic solvents, including water, which would quench the nucleophile. sigmaaldrich.comlibretexts.org

| Nucleophile | Reagent Type | Typical Solvent | Key Mechanistic Feature | Product Type |

|---|---|---|---|---|

| Grignard Reagent (R-Mg-X) | Organomagnesium | Diethyl ether, THF | SN2 attack by carbanionic carbon. libretexts.org | Elongated carbon chain |

| Organolithium Compound (R-Li) | Organolithium | Hexanes, Pentane | Highly reactive SN2 nucleophile; stronger base than Grignard reagents. wikipedia.orgnih.gov | Elongated carbon chain |

Elimination Reactions (E1 and E2 Pathways)

Elimination reactions of this compound can theoretically proceed via either E1 (unimolecular) or E2 (bimolecular) pathways, resulting in the formation of an alkene. wikipedia.org However, the structure of the substrate—a primary alkyl halide—strongly dictates the favored mechanism.

The E2 mechanism is a concerted, one-step process where a base abstracts a proton from the β-carbon (the carbon adjacent to the one bearing the chlorine) at the same time the C-Cl bond breaks and a double bond is formed. wikipedia.org This pathway requires a strong base. iitk.ac.in The reaction rate is second-order, depending on both the substrate and the base. youtube.com For the E2 reaction to occur, the β-hydrogen and the chlorine leaving group must be in an anti-periplanar conformation. iitk.ac.in Given that this compound is a primary halide, the E2 pathway is significantly favored, especially with a strong, sterically hindered base (e.g., potassium tert-butoxide) which will favor elimination over substitution. lumenlearning.com

The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. lumenlearning.com This is followed by a rapid deprotonation of a β-hydrogen by a weak base to form the double bond. iitk.ac.in This pathway is favored for tertiary alkyl halides due to the stability of the resulting carbocation. masterorganicchemistry.com For this compound, the E1 pathway is highly unlikely because it would require the formation of a very unstable primary carbocation. lumenlearning.com

| Feature | E2 Pathway | E1 Pathway |

|---|---|---|

| Substrate | Favored by primary, secondary, and tertiary halides. wikipedia.org | Favored by tertiary and secondary halides. masterorganicchemistry.com |

| Base | Requires a strong base. lumenlearning.com | Favored by a weak base. iitk.ac.in |

| Kinetics | Second-order (Rate = k[Substrate][Base]). youtube.com | First-order (Rate = k[Substrate]). youtube.commasterorganicchemistry.com |

| Mechanism | Single, concerted step. wikipedia.org | Two steps, via a carbocation intermediate. lumenlearning.com |

| Likelihood for this compound | Favored, especially with a strong, hindered base. | Very unlikely due to primary carbocation instability. |

Radical Reactions and Oxidative Transformations

Radical Reactions involving alkyl halides like this compound typically proceed via a chain reaction mechanism consisting of initiation, propagation, and termination steps. youtube.com A common radical reaction is reductive dehalogenation. This can be initiated by radical initiators like azobisisobutyronitrile (AIBN) upon heating, which then generates a tributyltin radical (Bu₃Sn•) from tributyltin hydride (Bu₃SnH). uchicago.edu

Initiation: A radical initiator forms a primary radical.

Propagation: The tributyltin radical abstracts the chlorine atom from this compound, forming a primary alkyl radical and tributyltin chloride. This new carbon-centered radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the reduced product (2-propyl-1,3-dioxolane) and regenerating the Bu₃Sn• radical to continue the chain. libretexts.org

Termination: The reaction ceases when two radicals combine. youtube.com

Oxidative Transformations of the dioxolane ring can occur under specific conditions. While direct studies on this compound are not prevalent, research on related structures such as 2-isopropyl-1,3-dioxolane shows that oxidation with agents like chlorine dioxide can lead to cleavage of the acetal. njit.edu The mechanism likely involves hydrogen abstraction from the C2 position of the dioxolane ring, which is activated by the two adjacent oxygen atoms. This generates a radical intermediate that can react further with the oxidant, leading to ring-opening and the formation of an ester product, such as 2-hydroxyethyl isobutyrate in the case of the isopropyl derivative. njit.edu Similar oxidative cleavage could be a potential reaction pathway for this compound, though the reactivity might be influenced by the electron-withdrawing nature of the chloropropyl group.

Intramolecular Cyclization and Rearrangement Mechanisms

Intramolecular Cyclization of this compound or its derivatives can be a route to form spirocyclic or fused-ring systems. One potential pathway involves converting the chloropropyl group into an organometallic reagent, such as a Grignard or organolithium species. If an electrophilic center were present elsewhere in the molecule, this internal nucleophile could attack to form a new ring.

Another possibility is an intramolecular Sₙ2 reaction. If a nucleophile is generated on the dioxolane ring or a substituent attached to it, it could potentially displace the chloride. For example, under strongly basic conditions, deprotonation of a carbon atom within the dioxolane ring could theoretically create a carbanion that attacks the chloropropyl side chain, though this is not a common transformation. More feasible cyclizations often involve modifying the substrate to introduce a tethered nucleophile. For instance, displacement of the chloride with an amine or alcohol, followed by a subsequent ring-closing reaction, is a common synthetic strategy. encyclopedia.pubnih.gov

Rearrangement Mechanisms are less common for a simple saturated structure like this compound itself. However, if the compound is transformed into a reactive intermediate, rearrangements become possible. For example, if an elimination reaction were to occur, the resulting alkene could undergo sigmatropic rearrangements like the Cope or Claisen rearrangements if appropriately substituted. wikipedia.orgmasterorganicchemistry.com The Cope rearrangement is a njit.edunjit.edu-sigmatropic shift of 1,5-dienes, while the Wittig rearrangement involves the lumenlearning.comiitk.ac.in or lumenlearning.comnjit.edu-sigmatropic shift of deprotonated ethers. masterorganicchemistry.comorganic-chemistry.org These reactions are concerted and proceed through a cyclic transition state. wikipedia.orgorganic-chemistry.org For such rearrangements to occur with a derivative of this compound, the molecule would first need to be converted into a suitable unsaturated precursor.

Comparative Mechanistic Studies with Related Dioxolanes and Dioxanes

The reactivity of the 3-chloropropyl side chain can be subtly influenced by the nature of the cyclic acetal protecting group. Comparing this compound with its six-membered ring analogue, 2-(3-chloropropyl)-1,3-dioxane, reveals potential differences based on ring size, conformation, and steric effects.

The five-membered 1,3-dioxolane ring exists in a constantly changing envelope or twist conformation. In contrast, the six-membered 1,3-dioxane ring adopts a more defined chair conformation, similar to cyclohexane. nih.gov This conformational difference can affect the steric environment around the side chain attached to the C2 position. The chair conformation of a dioxane may present different steric hindrances to an incoming nucleophile or base compared to the more flexible dioxolane ring.

| Feature | This compound | 2-(3-Chloropropyl)-1,3-dioxane |

|---|---|---|

| Ring Size | 5-membered | 6-membered |

| Ring Conformation | Envelope/Twist (flexible) | Chair (more rigid) nih.gov |

| Steric Hindrance at C2 | Generally considered less hindered due to flexibility. | Axial/equatorial substituents can create specific steric environments. |

| Potential Electronic Effects on Side Chain | Minimal inductive effect from acetal oxygens. | Slightly different inductive effect due to varied bond angles. |

| Relative Reactivity (Hypothesized) | Reactivity is primarily dictated by the primary alkyl chloride nature. Conformational flexibility may allow for slightly faster reaction rates in some cases. | Reactivity is also dominated by the primary alkyl chloride. The more rigid chair form could introduce subtle steric effects influencing transition state stability. |

Applications of 2 3 Chloropropyl 1,3 Dioxolane in Complex Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

The unique structure of 2-(3-chloropropyl)-1,3-dioxolane allows for sequential or one-pot reactions, where the chloride can be displaced by a nucleophile, and the aldehyde can be deprotected under acidic conditions for further transformations. This masked aldehyde, a γ-chlorobutyraldehyde equivalent, is particularly useful for introducing the 3-(1,3-dioxolan-2-yl)propyl moiety into various molecular scaffolds. sigmaaldrich.comsigmaaldrich.com Its utility is demonstrated in the synthesis of a wide array of organic compounds, from relatively simple structures to complex natural products.

Precursor for Remote Functionalized Carboxylic Acid Derivatives

The transformation of this compound into carboxylic acid derivatives showcases its role in introducing functional groups at a distance from the initial point of reaction. The alkyl chloride handle allows for nucleophilic substitution, extending the carbon chain, which can then be further manipulated. Subsequent hydrolysis of the dioxolane ring reveals the aldehyde, which can be oxidized to a carboxylic acid. This strategy is instrumental in creating bifunctional molecules where the carboxylic acid is positioned at a specific distance from another functional group, a key feature in the design of molecular linkers and probes. While direct conversion of the dioxolane moiety to a carboxylic acid is not a standard one-step process, the protected aldehyde serves as a latent carboxylic acid precursor. The synthesis of various carboxylic acids and their derivatives often involves the protection of carbonyl groups, and 1,3-dioxolanes are a common choice for this purpose. google.comthermofisher.com The ability to perform reactions on other parts of the molecule while the aldehyde is protected is a significant advantage in multi-step syntheses. nih.gov

Synthesis of Functionalized Heterocycles

The dual reactivity of this compound makes it a valuable precursor for the synthesis of a variety of functionalized heterocycles. google.com The chloropropyl side chain can participate in cyclization reactions, either through intermolecular or intramolecular pathways. For instance, reaction with a suitable dinucleophile can lead to the formation of a heterocyclic ring. Subsequently, deprotection of the dioxolane reveals the aldehyde, which can then be used to construct a second ring or introduce further functionality. This approach has been utilized in the synthesis of complex heterocyclic systems, including those with fused ring structures. rsc.orgnih.gov The versatility of this building block allows for the creation of diverse heterocyclic libraries for screening in drug discovery and materials science. For example, 1,3-dioxolane (B20135) structures are found in many biologically active compounds, and their synthesis is a key area of research. nih.govresearchgate.net

Formation of Carbon-Carbon Bonds

The alkyl chloride moiety of this compound is a key feature for the formation of new carbon-carbon bonds. This is typically achieved through reactions with organometallic reagents, such as Grignard reagents or organocuprates, in nucleophilic substitution reactions. This allows for the introduction of a variety of alkyl, aryl, or vinyl groups at the end of the propyl chain. Following the carbon-carbon bond-forming reaction, the protected aldehyde can be unmasked and utilized in subsequent transformations like Wittig reactions, aldol (B89426) condensations, or reductive aminations, further extending the carbon skeleton and introducing additional complexity to the molecule. This strategic use of a protected aldehyde in combination with a reactive alkyl halide is a powerful tool in the synthetic chemist's arsenal (B13267) for the construction of complex target molecules.

Applications in Medicinal Chemistry and Pharmaceutical Development

In the realm of medicinal chemistry, the structural attributes of this compound make it a valuable intermediate for the synthesis of new chemical entities with potential therapeutic applications. Its ability to introduce a flexible three-carbon chain with a masked aldehyde functionality is particularly useful in the design of molecules that can interact with biological targets.

Derivatization for Novel Therapeutic Agents

The chemical handles present in this compound provide opportunities for derivatization to create novel therapeutic agents. researchgate.net The alkyl chloride can be displaced by a wide range of nucleophiles, including those containing pharmacophoric groups, to generate a library of new compounds. Following this modification, the protected aldehyde can be deprotected and transformed into other functional groups, such as amines, alcohols, or carboxylic acids, further diversifying the molecular structures. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound, a critical process in drug discovery. By modifying the substituents on the dioxolane-containing scaffold, medicinal chemists can fine-tune the pharmacological properties of a molecule to enhance its efficacy and reduce potential side effects. The development of derivatives of 1,3-dioxolanes has led to compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. nih.govnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₁ClO₂ |

| Molecular Weight | 150.60 g/mol |

| CAS Number | 16686-11-6 |

| Physical State | Liquid |

| Color | Colorless |

| Boiling Point | 93-94 °C at 12 mmHg |

| Density | 1.14 g/mL |

| Refractive Index | 1.45 |

Studies on Structure-Activity Relationships (SAR) of Dioxolane-Containing Drug Candidates

The dioxolane ring is a key structural motif in numerous pharmacologically active compounds. The incorporation of this moiety, often facilitated by precursors like this compound, plays a significant role in defining the molecule's interaction with biological targets. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural features of a compound influence its biological activity, and dioxolane derivatives are subjects of such investigations.

Research into novel GABA uptake inhibitors has utilized N-substituted nipecotic acid derivatives where a linker connects the core structure to a lipophilic domain. In these studies, the length and nature of this linker, which can be introduced using reagents like this compound, are explored to determine their effect on biological activity. patsnap.com Similarly, SAR studies on 1,3-dioxolane derivatives have been conducted to develop modulators for overcoming multidrug resistance (MDR) in cancer therapy, a phenomenon often linked to the overexpression of P-glycoprotein. scispace.com

In the development of dual inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are key targets in cancer immunotherapy, extensive SAR studies have been performed on complex heterocyclic molecules. google.com While not directly involving this compound, these studies highlight a common strategy in drug design: modifying peripheral groups attached to a core scaffold to optimize potency and selectivity. The chloropropyl group of this compound provides a reactive handle to attach the dioxolane unit to various molecular scaffolds, allowing for systematic exploration of the SAR. For instance, its derivative, 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane, is used to synthesize piperidine (B6355638) receptor ligands with potential antipsychotic properties, including the neuroleptic drug Bromoperidol. nih.govchemicalbook.com The variation of substituents on the dioxolane ring and the groups it connects to are central to these SAR studies.

Applications in Agricultural Chemicals and Agrochemical Research

The 1,3-dioxolane ring is a structural component of several highly effective agrochemicals, particularly in the class of triazole fungicides. These compounds function by inhibiting the 14-alpha demethylase enzyme, which is essential for ergosterol (B1671047) biosynthesis in fungi. nih.govwikipedia.org The specific substitution pattern on the dioxolane ring is critical for the fungicidal activity.

Intermediates for Pesticides and Herbicides

This compound and its structural analogs serve as key building blocks for the synthesis of complex pesticides. The general strategy involves the reaction of a substituted ketone with a diol to form the characteristic dioxolane ring, which is then further functionalized to yield the final active ingredient. google.com While specific public-domain synthesis routes for herbicides using this compound are not extensively detailed, the presence of the dioxolane moiety in various patented pesticidal compositions indicates the importance of this class of intermediates. google.com

Fungicide Precursors

The most prominent application of dioxolane intermediates in agrochemicals is in the synthesis of conazole fungicides. nih.gov Two major fungicides, Propiconazole and Difenoconazole, feature a substituted 1,3-dioxolane ring at the core of their structures. patsnap.comnih.govwikipedia.orgtudublin.ie

The synthesis of Propiconazole involves the reaction of 1-(2,4-dichlorophenyl)ethanone with 1,2-pentanediol (B41858) to create the propyl-substituted dioxolane ring. tudublin.ie This intermediate is then typically brominated at the methyl group and subsequently reacted with 1,2,4-triazole (B32235) to yield the final product. tudublin.iegoogle.comscribd.com

Similarly, the synthesis of Difenoconazole often starts with the acylation of m-dichlorobenzene, followed by cyclization with 1,2-propylene glycol to form the dioxolane ring. patsnap.comresearchgate.netpatsnap.com This intermediate is then halogenated and condensed with 1,2,4-triazole. researchgate.netpatsnap.com

Although these specific industrial syntheses may use different starting materials to construct the dioxolane ring, this compound represents a vital and reactive precursor that contains the pre-formed dioxolane-propyl structure, making it a valuable tool in the research and development of new fungicidal agents. sigmaaldrich.comnih.gov

Table 1: Dioxolane-Containing Fungicides

| Fungicide | Chemical Name | Dioxolane Ring Feature |

|---|---|---|

| Propiconazole | 1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole tudublin.ie | 2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane |

| Difenoconazole | 3-chloro-4-[4-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl 4-chlorophenyl ether | 2-(chlorophenyl ether)-4-methyl-1,3-dioxolane |

Applications in Materials Science

The reactivity of the chloropropyl group and the cyclic acetal (B89532) structure of this compound make it a versatile monomer and building block in materials science for the creation of novel polymers with tailored properties.

Development of New Polymeric Materials

The development of sustainable and recyclable polymers is a major focus of modern materials science. Poly(1,3-dioxolane) (pDXL) has emerged as a promising material due to its chemical recyclability. Researchers have developed methods to synthesize ultra-high-molecular-weight pDXL, a thermoplastic with excellent mechanical properties comparable to ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE). This highlights the potential of the dioxolane backbone in creating high-performance, sustainable polymers.

While the polymerization often starts with the simple 1,3-dioxolane monomer, functionalized derivatives like this compound are key to introducing specific functionalities into the polymer chain. The chloropropyl group can act as an initiation site or as a pendant group that can be modified post-polymerization.

Incorporation into Functional Polymers and Advanced Materials

The true utility of this compound in materials science lies in its ability to create functional polymers. The terminal chloride provides a reactive site for grafting other molecules or for creating cross-linked networks. This allows for the design of advanced materials with specific chemical, physical, or biological properties.

For example, research into cyclic ketene (B1206846) acetals, such as 2-methylene-4-phenyl-1,3-dioxolane, demonstrates their use in radical ring-opening polymerization to produce well-defined, degradable polymers. This approach allows for the insertion of ester groups into the polymer backbone, conferring hydrolytic degradability. The ability to control degradation is critical for applications in biomedicine and environmentally friendly plastics.

Furthermore, functional 2-methylene-1,3-dioxepane (B1205776) (a seven-membered ring analog) has been used to create terpolymers that serve as a platform for biodegradable polymeric prodrugs for intracellular drug delivery. These examples showcase the principle of using functionalized cyclic acetals, like this compound, to build advanced, functional materials. The chloropropyl group enables its incorporation into such systems, providing a route to biodegradable polyesters or polymers with reactive side chains for further functionalization.

Advanced Analytical and Spectroscopic Characterization of 2 3 Chloropropyl 1,3 Dioxolane

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 2-(3-chloropropyl)-1,3-dioxolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different sets of protons. The protons on the dioxolane ring typically appear as multiplets in the range of 3.8-4.0 ppm. The methylene (B1212753) groups of the chloropropyl side chain show signals at approximately 1.8-2.0 ppm (for the central CH₂) and 3.5-3.6 ppm (for the CH₂ adjacent to the chlorine atom). The proton at the C2 position of the dioxolane ring, bonded to the chloropropyl chain, usually appears as a triplet around 4.8 ppm.

¹³C NMR: The ¹³C NMR spectrum provides complementary information. The carbon atoms of the dioxolane ring typically resonate around 65 ppm. The carbons of the chloropropyl side chain appear at distinct chemical shifts: the carbon bonded to chlorine is observed around 45 ppm, the adjacent methylene carbon is found near 30 ppm, and the methylene carbon attached to the dioxolane ring is seen at a lower field. The acetal (B89532) carbon (C2 of the dioxolane ring) is typically observed around 103-104 ppm.

| ¹H NMR Data (CDCl₃) | ¹³C NMR Data (CDCl₃) |

| Chemical Shift (ppm) | Assignment |

| ~4.8 (t) | CH (dioxolane ring, C2) |

| ~3.8-4.0 (m) | O-CH₂-CH₂-O (dioxolane ring) |

| ~3.5-3.6 (t) | Cl-CH₂ |

| ~1.8-2.0 (m) | Cl-CH₂-CH₂ |

| ~1.6-1.7 (m) | CH₂-CH (dioxolane) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. Strong C-O stretching vibrations associated with the acetal group are typically observed in the region of 1000-1200 cm⁻¹. The C-H stretching vibrations of the alkyl chain and the dioxolane ring appear around 2850-3000 cm⁻¹. A band corresponding to the C-Cl stretching vibration is expected in the lower frequency region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For the parent compound, 1,3-dioxolane (B20135), studies have shown characteristic bands in the Raman spectrum. irb.hr For instance, internal modes for the bent conformer of 1,3-dioxolane have been observed at 665 and 722 cm⁻¹ in the liquid state. irb.hr These bands may be shifted in this compound due to the substitution.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C-O Stretch (Acetal) | 1000-1200 |

| C-Cl Stretch | 600-800 |

Mass Spectrometry (MS), including GC-MS

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (150.60 g/mol ). sigmaaldrich.com Common fragmentation patterns would involve the loss of a chlorine atom, the cleavage of the propyl chain, and the fragmentation of the dioxolane ring. The NIST Mass Spectrometry Data Center provides reference spectra for related compounds, such as 2-(3-chloropropyl)-2-methyl-1,3-dioxolane, which can aid in the interpretation of the mass spectrum of this compound. nist.gov

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures or complex samples and for quantifying its concentration.

Gas Chromatography (GC) and GC-ECD

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. A product purity of ≥97.0% as determined by GC is commercially available. sigmaaldrich.com The compound is typically analyzed using a capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. publisso.de The retention time of the compound is a key parameter for its identification.

High-Performance Liquid Chromatography (HPLC) and HPLC-UV

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection stands as a primary analytical technique for the separation, identification, and quantification of this compound. This method is instrumental in monitoring the progress of chemical reactions, assessing the purity of the final product, and for routine quality control measures.

The chromatographic separation of this compound is most commonly achieved using reversed-phase HPLC. This approach utilizes a nonpolar stationary phase, typically a C18 column, and a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases, driven by hydrophobic interactions. The C18 stationary phase provides sufficient retention for the moderately polar this compound, allowing for its effective separation from both more polar and less polar impurities.

Optimization of the mobile phase composition is critical for achieving the desired chromatographic resolution. A binary mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water is typically employed. The elution strength of the mobile phase is modulated by adjusting the ratio of the organic solvent to water. An increase in the organic solvent concentration leads to a decrease in the retention time of this compound. Gradient elution, where the mobile phase composition is systematically varied during the analytical run, can be employed for complex samples containing a wide range of impurities.

For detection, a UV detector is commonly used. Although this compound lacks a strong chromophore, it can be detected at low UV wavelengths, typically around 210 nm. This wavelength allows for sensitive detection of the analyte, as well as potential carbonyl-containing impurities. The identity of the this compound peak is confirmed by its retention time, while its quantity is determined by comparing the peak area to a calibration curve constructed from standards of known concentrations.

Table 1: Illustrative HPLC-UV Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 210 nm |

| Column Temperature | Ambient |

X-ray Crystallography for Solid-State Structural Analysis (for derivatives/analogs)

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. While this compound is a liquid at room temperature, its derivatives can often be crystallized and analyzed to provide profound insights into the structural features of the parent molecule. The analysis of a suitable crystalline derivative can reveal precise information regarding bond lengths, bond angles, and torsional angles.

For instance, the single-crystal X-ray structure of an itraconazole (B105839) derivative containing a dioxolane ring was determined. acs.org Suitable crystals were obtained by the slow diffusion of diethyl ether into a dichloroethane solution of the compound. acs.org The analysis revealed that the molecule crystallized in a monoclinic system with a C2/c space group. acs.org Such studies provide a definitive understanding of the conformation of the dioxolane ring, which can adopt various puckered forms like the envelope or twist conformations, and the spatial orientation of the substituent groups.

Furthermore, the crystal packing analysis elucidates the nature and geometry of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonds involving the chlorine and oxygen atoms. This information is critical for understanding the solid-state properties of related compounds and for the rational design of new molecules with desired physical and chemical characteristics.

Advanced hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS)

To achieve enhanced sensitivity and selectivity, especially in complex matrices, advanced hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are employed.

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS)

Given its volatility, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). For even greater selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) can be utilized. In this technique, the analyte is first separated on a GC column and then ionized in the mass spectrometer, typically by electron ionization (EI). This process generates a unique fragmentation pattern that serves as a molecular fingerprint. In MS/MS, a specific precursor ion is selected and fragmented further to produce product ions. Monitoring specific precursor-to-product ion transitions, a mode known as selected reaction monitoring (SRM), drastically reduces chemical noise and allows for highly sensitive and selective quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of less volatile derivatives or when direct analysis without derivatization is preferred, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. The separation is performed using HPLC, and the column eluent is introduced into the mass spectrometer. Ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to generate ions in the gas phase. ESI is a soft ionization method that typically produces protonated molecules ([M+H]⁺) or other adduct ions. Similar to GC-MS/MS, the use of tandem mass spectrometry with SRM provides high selectivity and sensitivity for the analysis of this compound and its related compounds.

Theoretical and Computational Studies of 2 3 Chloropropyl 1,3 Dioxolane

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are a powerful tool for understanding the fundamental properties of a molecule. However, no specific studies applying these methods to 2-(3-chloropropyl)-1,3-dioxolane were identified.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure and bonding of this compound is not available in the current body of scientific literature. Such a study would typically involve calculations to determine molecular orbital energies, electron density distribution, and the nature of the chemical bonds within the molecule, particularly the influence of the chloro and dioxolane functional groups.

Reaction Pathway Modeling and Transition State Characterization

Research on the modeling of reaction pathways and the characterization of transition states involving this compound has not been published. This type of investigation would be crucial for understanding its reactivity, for instance, in nucleophilic substitution reactions at the chloropropyl side chain or reactions involving the dioxolane ring.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. No MD simulation studies specifically focused on this compound could be located.

Conformational Analysis of the Dioxolane Ring and Side Chain

A detailed conformational analysis of the this compound molecule, which would explore the preferred spatial arrangements of the dioxolane ring and the flexible chloropropyl side chain, is not present in the available literature.

Interaction with Solvents and Other Molecules

There is a lack of published research on the interactions of this compound with solvents or other molecules at a molecular level, which would be essential for predicting its behavior in different chemical environments.

Prediction of Chemical Behavior and Properties

While basic physical properties are known, predictive models based on computational studies that could forecast the broader chemical behavior and properties of this compound are not available. Such models would be beneficial for a variety of applications, from reaction design to materials science. A study on copolymers containing a similar 1,3-dioxolane (B20135) structure investigated their thermodynamic properties, but this does not provide direct data for the specific compound of interest. researchgate.net

Regioselectivity and Stereoselectivity Predictions

The prediction of regioselectivity and stereoselectivity in chemical reactions is a cornerstone of computational chemistry, often employing quantum mechanical calculations to determine the most likely reaction pathways. For this compound, which possesses multiple reactive sites—the chlorinated alkyl chain and the dioxolane ring—these predictions are crucial for understanding its synthetic transformations.

Reactions involving the chloropropyl side chain, such as nucleophilic substitution, can be modeled to predict whether a reaction will occur at the terminal chlorine-bearing carbon or elsewhere on the chain. Computational models can calculate the activation energies for different reaction pathways, with the pathway exhibiting the lowest energy barrier being the most kinetically favored.

Similarly, for reactions involving the dioxolane ring, such as hydrolysis or ring-opening, computational methods can predict which bonds are most likely to cleave and the stereochemical outcome of such reactions. For instance, in cycloaddition reactions, which are common for some heterocycles, theoretical studies can elucidate the preferred orientation of the interacting molecules, thus predicting the regiochemistry and stereochemistry of the resulting product. Studies on similar 1,3-dioxolane systems have demonstrated the power of Density Functional Theory (DFT) in predicting the outcomes of such reactions.

Table 1: Hypothetical Regioselectivity Prediction in a Nucleophilic Substitution Reaction of this compound

| Reaction Site | Nucleophile | Predicted Major Product | Predicted Minor Product |

| C1 of propyl chain | Hydroxide | 2-(3-Hydroxypropyl)-1,3-dioxolane | Elimination product |

| C2 of propyl chain | Hydroxide | Minor or no reaction | - |

| C3 of propyl chain | Hydroxide | Minor or no reaction | - |

This table presents hypothetical predictions based on general principles of organic reactivity and is for illustrative purposes.

Environmental Fate Modeling and Atmospheric Lifetime Calculations

The environmental fate of a chemical compound is of paramount importance. For this compound, its persistence, and degradation pathways in the environment can be modeled. The presence of a chlorinated alkyl chain suggests that this compound may be subject to degradation pathways similar to other chlorinated hydrocarbons. nih.govnih.gov

Atmospheric lifetime is a key parameter in assessing the environmental impact of a volatile organic compound. It is largely determined by the rate of its reaction with atmospheric oxidants, primarily the hydroxyl radical (•OH). While specific atmospheric lifetime calculations for this compound are not available, models used for other halogenated ethers and chlorinated alkanes can provide an estimation framework. mdpi.comnih.gov These models often use structure-activity relationships to estimate the rate constant for the reaction with •OH, which is then used to calculate the atmospheric lifetime.

Table 2: Estimated Atmospheric Lifetime Contributions for this compound Based on Analogous Compounds

| Degradation Pathway | Estimated Rate Constant (cm³/molecule·s) | Estimated Atmospheric Lifetime |

| Reaction with •OH radicals | 1 x 10⁻¹² - 5 x 10⁻¹² | Days to weeks |

| Photolysis | Low | Long (not a primary pathway) |

| Reaction with O₃ | Very Low | Very Long |

This table contains estimated values based on data for structurally similar compounds and serves as a theoretical projection.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are invaluable for predicting the behavior of new or untested compounds.

Predicting Biological Activity and Chemical Transformations

For this compound, QSAR models can be employed to predict its potential biological activities, such as toxicity or therapeutic effects. By comparing its structural features to those of compounds with known activities, it is possible to generate a hypothesis about its biological profile. For instance, QSAR models have been developed for the toxicity of chlorinated alkanes and ethers, which could provide a basis for assessing the potential risks of this compound. nih.govnih.govresearchgate.net

In the context of chemical transformations, QSPR models can predict reactivity. For example, a model could be developed to predict the rate of hydrolysis of the dioxolane ring under various conditions, based on the electronic and steric properties of the molecule.

Correlation of Structural Features with Reactivity and Selectivity

QSPR models can quantify these relationships. For example, the electrophilicity of the carbon atom bonded to the chlorine can be correlated with its susceptibility to nucleophilic attack. Similarly, the steric hindrance around the dioxolane ring can be correlated with its reactivity in various chemical environments. While specific QSPR studies on this compound are lacking, the principles have been applied to a wide range of organic molecules, demonstrating the potential for such an analysis.

Environmental Fate and Ecological Considerations of 2 3 Chloropropyl 1,3 Dioxolane

Degradation Pathways in Environmental Matrices

The environmental persistence of 2-(3-Chloropropyl)-1,3-dioxolane is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and biodegradation.

The 1,3-dioxolane (B20135) ring is an acetal (B89532), which is susceptible to hydrolysis under acidic conditions to yield an aldehyde and a diol. In the case of this compound, hydrolysis would be expected to break down the dioxolane ring to produce 4-chlorobutanal (B1267710) and ethylene (B1197577) glycol. The rate of this hydrolysis is dependent on pH, with faster degradation occurring in acidic environments. nih.gov The presence of the chlorine atom on the propyl chain is unlikely to significantly affect the hydrolysis of the dioxolane ring itself. However, the resulting 4-chlorobutanal is a reactive aldehyde that can undergo further transformations. Studies on other chlorinated aliphatic hydrocarbons have shown that they can undergo hydrolysis, although the rates can be slow under typical environmental conditions. epa.gov

Photolytic degradation, the breakdown of compounds by light, can be a significant environmental fate process. For this compound, direct photolysis by absorption of sunlight is possible, particularly if the molecule contains chromophores that absorb in the solar spectrum. However, indirect photolysis, mediated by other light-absorbing substances in the environment such as dissolved organic matter, may also play a role. researchgate.netresearchgate.netrsc.org The photolysis of other dioxolane-containing compounds has been studied, suggesting that this can be a viable degradation pathway. nih.gov The carbon-chlorine bond can also be susceptible to photolytic cleavage.

The biodegradation of this compound is expected to be a key process in its environmental removal. Microorganisms in soil and water can utilize organic compounds as a source of carbon and energy. The biodegradation of chlorinated hydrocarbons is a well-documented process, with various bacteria and fungi capable of breaking down these compounds under both aerobic and anaerobic conditions. nih.govusgs.govresearchgate.netnih.gov The ether linkages in the dioxolane ring can also be targeted by microbial enzymes. For instance, some Rhodococcus species have been shown to degrade ethers. nih.gov The biodegradation of this compound would likely proceed through the cleavage of the dioxolane ring and/or the dehalogenation of the chloropropyl side chain. The rate and extent of biodegradation will depend on various environmental factors, including the microbial population, temperature, pH, and the availability of other nutrients. europa.eu

Transformation Products and Metabolite Identification

The degradation of this compound is expected to produce several transformation products.

| Degradation Pathway | Anticipated Transformation Products |

| Hydrolysis | 4-Chlorobutanal, Ethylene Glycol |

| Photolysis | Cleavage products of the dioxolane ring and/or dehalogenated derivatives |

| Biodegradation | 4-Chlorobutanal, 3-chloropropanol, and further downstream metabolites |

The primary hydrolysis products are predicted to be 4-chlorobutanal and ethylene glycol . Photolytic degradation could lead to a variety of smaller, more oxidized molecules. Biodegradation is likely to proceed through initial hydrolysis to 4-chlorobutanal, which can then be further metabolized. Alternatively, microbial dehalogenation could occur, leading to the formation of 2-(3-hydroxypropyl)-1,3-dioxolane . The complete mineralization of the compound to carbon dioxide and water is possible under favorable conditions. nih.gov The identification of these metabolites would require specific analytical studies.

Environmental Persistence and Mobility Studies

The persistence and mobility of a chemical in the environment are influenced by its degradation rates and its tendency to adsorb to soil and sediment.

Volatilization from Environmental Compartments

The potential for this compound to volatilize, or transform from a liquid to a vapor state, from environmental surfaces like soil and water is governed by its intrinsic physical and chemical properties. While direct studies on its volatilization rate are not publicly available, its physical characteristics provide insight into its likely behavior.

Volatilization is a key process in the environmental distribution of a chemical. For pesticides and other chemical compounds, factors such as soil moisture, temperature, and airflow directly influence the rate of volatilization. echemi.com Water can enhance the volatilization of compounds from soil by competing for adsorption sites. echemi.com The tendency of a chemical to volatilize is also influenced by its vapor pressure and boiling point. This compound is a combustible liquid with a boiling point of 93-94 °C at a pressure of 12 mmHg and a flash point of 79 °C (174.2 °F). sigmaaldrich.comsigmaaldrich.com These properties suggest a moderate potential for volatilization under ambient environmental conditions.

Table 1: Physicochemical Properties of this compound Relevant to Volatilization

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO₂ | sigmaaldrich.com |

| Molecular Weight | 150.60 g/mol | sigmaaldrich.com |

| Form | Liquid | sigmaaldrich.com |

| Boiling Point | 93-94 °C / 12 mmHg | sigmaaldrich.com |

| Density | 1.142 g/mL at 20 °C | sigmaaldrich.com |

| Flash Point | 79 °C (174.2 °F) - closed cup | sigmaaldrich.com |

Ecotoxicological Research (excluding dosage)

Detailed ecotoxicological studies on this compound are notably absent in publicly accessible scientific literature. Safety Data Sheets for the compound repeatedly state that no data is available regarding its ecological impact. echemi.comhpc-standards.com However, a critical piece of information comes from its classification under the German Water Hazard Class (WGK) system. It is assigned to WGK 3, a category for substances that are "severely hazardous to water". sigmaaldrich.comsigmaaldrich.com This classification implies a significant potential for harm to aquatic ecosystems.

Impact on Aquatic Organisms and Microorganisms

Beyond the WGK 3 classification, no specific research findings on the impact of this compound on aquatic life were identified. Generally, ecotoxicological studies on aquatic organisms investigate a range of effects. sigmaaldrich.com For chemical substances released into aquatic environments, concerns include direct toxicity to fish, invertebrates (like Daphnia magna), and algae, which form the base of the aquatic food web. sigmaaldrich.comnih.gov Persistent, bioaccumulative, and toxic (PBT) substances are of particular concern, as they can accumulate in organisms and move up the food chain. sigmaaldrich.com For the related compound 1,3-dioxolane, studies have indicated a low order of acute toxicity to fish, invertebrates, and aquatic plants, with volatility limiting the concern for chronic effects. europa.eu However, the presence of the chloropropyl group in this compound differentiates it chemically and likely toxicologically from its parent compound.

Effects on Terrestrial Flora and Fauna

There is no available research on the specific effects of this compound on terrestrial plants or animals. Ecotoxicological assessments for terrestrial environments typically examine impacts on soil microorganisms, which are vital for nutrient cycling, as well as effects on plants (phytotoxicity) and various fauna, from soil-dwelling invertebrates to wildlife. labproinc.com For many industrial chemicals, data on terrestrial toxicity is even more limited than for aquatic toxicity.

Risk Assessment Frameworks and Regulatory Research

A formal, comprehensive environmental risk assessment (ERA) for this compound under major regulatory frameworks like those of the U.S. Environmental Protection Agency (EPA) or the European Chemicals Agency (ECHA) has not been published. Such assessments are typically required for new chemical substances or for existing chemicals with potential for significant environmental release. coleparmer.comnih.gov

An ERA involves a phased, stepwise procedure. nih.gov Phase I estimates the predicted environmental concentration (PEC) of the substance. If the PEC is below a certain action limit, the assessment may conclude. If not, the process moves to Phase II, which involves collecting data on the chemical's environmental fate and its effects on organisms to determine a predicted no-effect concentration (PNEC). sigmaaldrich.comnih.gov The risk is then characterized by comparing the PEC to the PNEC.

While no specific ERA exists for this compound, the regulatory process for its parent compound, 1,3-dioxolane, under the European Union's REACH regulation provides a useful contrast. The registration dossier for 1,3-dioxolane includes a comprehensive assessment of its environmental fate and ecotoxicological profile, which ultimately concluded a low potential for harm to human health or the environment. europa.eu This highlights the type of rigorous evaluation that this compound has not yet undergone, despite its classification as severely hazardous to water. sigmaaldrich.comsigmaaldrich.com The compound is listed for laboratory and chemical manufacturing use, and Safety Data Sheets recommend preventing its entry into drains, indicating a recognized need to avoid environmental release. cymitquimica.com

Future Research Directions and Emerging Applications

Development of Novel Derivatization Strategies

The core value of 2-(3-Chloropropyl)-1,3-dioxolane in synthetic chemistry lies in its role as a precursor for introducing the 3-(1,3-dioxolan-2-yl)propyl moiety. sigmaaldrich.comsigmaaldrich.com This has been demonstrated in the synthesis of natural products like (±)-histrionicotoxin and other compounds such as 4-iodobutyraldehyde and 5-iodovaleraldehyde. sigmaaldrich.comsigmaaldrich.com

Future derivatization strategies are likely to focus on two main areas: modification of the chloropropyl chain and substitution on the dioxolane ring. The reactive terminal chlorine atom is an ideal handle for introducing a wide array of functional groups through reactions with nucleophiles such as amines, thiols, and alkoxides. This can lead to a diverse library of new compounds with potentially novel chemical and biological properties.

Furthermore, derivatives such as 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane and 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane have already been synthesized, indicating the potential for substitution at the 2-position of the dioxolane ring. chemimpex.comnih.gov Research into creating more complex derivatives could yield molecules with applications in pharmaceuticals and agrochemicals. chemimpex.com Inspired by studies on other dioxolane-containing structures, these new derivatives could be investigated as potential antibacterial, antifungal, or multidrug resistance (MDR) modulating agents. nih.govnih.govresearchgate.net

Table 1: Examples of Derivatization Precursors and Potential Applications

| Precursor Compound | Potential Derivative Class | Potential Application Area |

|---|---|---|

| This compound | Amino- or Thio-functionalized dioxolanes | Pharmaceutical intermediates, Ligands for metal catalysis |

| 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane | Further functionalized alkyl dioxolanes | Building blocks for complex organic synthesis |

Exploration of New Catalytic Systems for Synthesis and Transformation

The synthesis of 1,3-dioxolanes typically involves the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol. organic-chemistry.org For this compound, this involves the reaction of 4-chlorobutyraldehyde with ethylene (B1197577) glycol. Future research will likely focus on developing more efficient, selective, and environmentally friendly catalytic systems for this transformation.

Promising areas of exploration include:

Homogeneous and Heterogeneous Catalysis: While traditional acid catalysts are effective, research into novel Lewis and Brønsted acid catalysts, such as cerium(III) trifluoromethanesulfonate (B1224126) or iodine, could offer milder reaction conditions and higher yields. organic-chemistry.org The use of solid acid catalysts like Montmorillonite K10 clay has already proven effective for other dioxolane syntheses and presents a green alternative by simplifying catalyst separation and recycling. nih.govresearchgate.net

Biocatalysis and Hybrid Systems: The integration of biocatalysis, using enzymes, with chemocatalysis offers a powerful approach for producing chiral dioxolanes with high stereoselectivity. nih.gov A chemoenzymatic cascade using a ruthenium catalyst has been successfully employed for the synthesis of other dioxolanes, suggesting a potential route for asymmetric syntheses involving derivatives of this compound. nih.gov

Catalytic Transformation: Beyond its synthesis, new catalytic methods can be explored for the selective transformation of the chloropropyl group. For example, developing catalysts for cross-coupling reactions would significantly broaden the scope of accessible derivatives.

Table 2: Potential Catalytic Systems for Dioxolane Synthesis and Transformation

| Catalytic Approach | Catalyst Example | Potential Advantage |